Ranalexin-1G -

Ranalexin-1G

Catalog Number: EVT-244661
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Ranalexin-1G typically involves solid-phase peptide synthesis techniques, which allow for the assembly of peptide chains in a stepwise manner. This method is advantageous as it provides high purity and yield of the desired peptide.

Technical Details

In the synthesis process, protected amino acids are sequentially added to a resin-bound growing peptide chain. The protective groups are removed at each step to allow for the next amino acid to be incorporated. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure a high degree of purity and correct folding of the peptide structure.

Molecular Structure Analysis

Structure

Ranalexin-1G consists of a cyclic heptapeptide structure, which contributes to its stability and biological activity. The cyclic nature enhances its resistance to enzymatic degradation, making it a promising candidate for therapeutic use.

Data

The molecular formula and specific structural data (such as molecular weight) can be derived from spectroscopic techniques like mass spectrometry and nuclear magnetic resonance (NMR). These analyses confirm the integrity and conformation of the synthesized peptide.

Chemical Reactions Analysis

Reactions

Ranalexin-1G exhibits several chemical reactions typical for antimicrobial peptides, including membrane disruption in target bacteria. The mechanism involves the formation of pores in bacterial membranes, leading to cell lysis.

Technical Details

The interactions between Ranalexin-1G and bacterial membranes can be studied using techniques such as circular dichroism spectroscopy and fluorescence microscopy. These methods help elucidate how Ranalexin-1G alters membrane integrity and function.

Mechanism of Action

Process

The primary mechanism by which Ranalexin-1G exerts its antimicrobial effects is through direct interaction with bacterial membranes. Upon contact, the peptide integrates into the lipid bilayer, causing disruption that leads to leakage of intracellular contents.

Data

Studies have shown that Ranalexin-1G is particularly effective against biofilms formed by Staphylococcus aureus, demonstrating its potential as an alternative treatment option in cases where traditional antibiotics fail.

Physical and Chemical Properties Analysis

Physical Properties

Ranalexin-1G is typically characterized by its solubility in aqueous solutions, which is crucial for its biological activity. Its stability under physiological conditions is also an important aspect that enhances its therapeutic potential.

Chemical Properties

The peptide displays notable antimicrobial activity with low minimum inhibitory concentrations against various pathogens. Its structure allows it to maintain activity even in the presence of serum proteins, which often hinder the efficacy of conventional antibiotics.

Applications

Scientific Uses

Ranalexin-1G has potential applications in various fields:

  • Antibiotic Development: As an alternative to conventional antibiotics, particularly against resistant strains.
  • Biomedical Research: Used as a model compound for studying peptide interactions with membranes.
  • Therapeutics: Potential use in formulations aimed at treating infections caused by antibiotic-resistant bacteria.

Research continues to explore the full range of applications for Ranalexin-1G, particularly in developing new strategies for infection control and treatment in clinical settings.

Introduction to Ranalexin-1G in Antimicrobial Peptide Research

Origins and Evolutionary Biology of Ranalexin-1G in Amphibian Host Defense Systems

Ranalexin-1G originates from granular glands in bullfrog skin, where it is synthesized as a prepropeptide. The mature peptide's sequence (NH₂-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH) features a conserved intramolecular disulfide bond between Cys¹⁴ and Cys²⁰, forming a heptapeptide ring structurally analogous to polymyxin antibiotics [1] [5] [8]. This ring domain is critical for membrane interaction and likely evolved through convergent evolution with bacterial defense molecules.

Gene expression studies reveal that Ranalexin mRNA first appears during bullfrog metamorphosis and persists into adulthood, coinciding with the transition from aquatic to terrestrial habitats. This developmental regulation suggests adaptation to shifting pathogen pressures [1] [8]. Phylogenetic analysis indicates shared signal sequences between Ranalexin precursors and opioid peptides from South American Phyllomedusa frogs, implying an ancient genetic lineage within amphibian AMPs [1] [6]. Such conservation underscores its evolutionary optimization for host defense.

Table 1: Comparative Features of Select Amphibian Antimicrobial Peptides [1] [2] [6]

Peptide FamilySpecies OriginLength (AA)Key Structural MotifsEvolutionary Distinction
Ranalexin-1GLithobates catesbeianus20Disulfide-bonded heptapeptide ringPolymyxin-like ring; metamorphosis-triggered expression
Esculentin-1Rana esculenta46C-terminal disulfide bondHigh α-helix content (19–39%)
Brevinin-1Rana brevipoda24C-terminal "Rana box" disulfideUbiquitous in Ranidae; potent against Gram-positives
TemporinsMultiple Rana spp.8–17Linear; amphipathic helixShortest known frog AMPs; no cysteine residues

Role of Ranalexin-1G in Amphibian Innate Immunity: Ecological and Phylogenetic Contexts

Within bullfrog innate immunity, Ranalexin-1G operates via concentration-dependent membrane disruption. Its cationic nature facilitates electrostatic binding to anionic phospholipids in microbial membranes, while the hydrophobic heptapeptide ring penetrates lipid bilayers, inducing pore formation and cytolysis [1] [8]. This mechanism aligns with the "carpet model" of AMP action, where peptide aggregation on membranes causes osmotic collapse [2].

Ecologically, Ranalexin-1G demonstrates selective efficacy against amphibian pathogens like Aeromonas hydrophila, with synergistic activity observed when co-secreted with temporins or brevinins [6] [10]. Such synergy enables broad-spectrum defense with minimal individual peptide investment—a key adaptation for energy-limited amphibians. Notably, its minimal inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., 8–16 mg/L for Staphylococcus aureus) exceed its activity against Gram-negatives (>64 mg/L), reflecting niche-specific optimization [8] [10].

Table 2: Antimicrobial Spectrum of Ranalexin-1G and Engineered Derivatives [8] [10]

PathogenRanalexin-1G MIC (mg/L)C13C3lexin (Lipopeptide Derivative) MIC (mg/L)Synergistic Partners
Staphylococcus aureus (MRSA)8–162–8Lysostaphin (4–8-fold MIC reduction)
Escherichia coli>642–16Temporins, brevinins
Pseudomonas aeruginosa>6416Esculentin-2
Candida albicans50–1005–10Ranatuerin-2

Host regulation further refines its role: Thyroid hormones modulate production seasonally, peaking during warm months when microbial loads surge [6]. This plasticity illustrates how innate immune effectors balance energetic costs with environmental challenges—a trait conserved across temperate amphibians.

Ranalexin-1G as a Model for Studying Host-Microbe Coevolution in Vertebrates

Ranalexin-1G exemplifies reciprocal adaptation between host and microbiome. Computational models suggest that such AMPs drive "rock-paper-scissors" dynamics in microbial communities: Sensitive strains decline, resistant strains expand, and competitive inhibitors suppress resistance—maintaining polymorphism [4]. This cyclical pressure selects for microbial efflux pumps or membrane modifications, which in turn select for AMP variants with enhanced penetration (e.g., lipopeptide derivatives like C13C3lexin) [8].

Bullfrog skin microbiomes show taxonomic profiles distinct from non-AMP-producing frogs, indicating coevolutionary shaping. Metagenomic analyses reveal enriched Bacteroidetes and Proteobacteria—phyla with intrinsic AMP resistance—suggesting long-term mutual adaptation [4] [7]. Such interactions mirror vertebrate gut symbiosis, where AMPs like defensins maintain microbiome homeostasis without eradication.

For biomedical research, Ranalexin-1G provides a template to engineer coevolution-informed therapies. Its lipopeptide derivative C13C3lexin, created by N-terminal fatty-acid conjugation (e.g., myristic acid), overcomes Gram-negative resistance via enhanced membrane integration [8]. This rational design leverages natural evolutionary principles, positioning Ranalexin-1G as a paradigm for next-generation antimicrobials.

Table 3: Host-Microbe Coevolutionary Dynamics Influenced by Ranalexin-1G [4] [7] [8]

Coevolutionary PhaseHost AdaptationMicrobial Counter-AdaptationOutcome
Selection PressureRanalexin-1G secretionMembrane charge modificationResistant strain dominance
Host CounterselectionIncreased peptide diversity (e.g., C13C3lexin)Efflux pump upregulationPolymorphic equilibrium
StabilizationThyroid-hormone-regulated productionBiofilm formationSeasonal microbiome shifts

Concluding Perspective

Ranalexin-1G epitomizes how amphibian AMPs integrate evolutionary biology, ecology, and immunology. Its metamorphosis-linked expression, synergistic action with co-secreted peptides, and coevolutionary role underscore its value beyond basic microbiology. Ongoing research must focus on in vivo dynamics of host-microbe arms races and computational prediction of resistance-breaking variants. Such work will unlock translational applications while preserving the ecological insights that make this peptide indispensable to science.

Key Compounds Mentioned: Ranalexin-1G, C13C3lexin, Polymyxin, Esculentin-1, Brevinin-1, Temporins, Lysostaphin.

Properties

Product Name

Ranalexin-1G

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.